Beta-Carotene

Description

Historical Perspectives in Beta-Carotene (B85742) Research

The study of carotenoids, including this compound, dates back to the early 19th century. mdpi.combris.ac.uk Heinrich Wackenroder, a German pharmacist, achieved the first isolation and description of this compound from carrots (Daucus carota L.) in 1831 while investigating an anthelminthic drug. mdpi.combris.ac.ukresearchgate.net This marked a significant milestone in carotenoid research. mdpi.com In 1907, Richard Willstätter and Walter Mieg established the empirical formula of this compound as C40H56. mdpi.combris.ac.uk The complete structure of this compound was subsequently elucidated by Paul Karrer in 1930-1931, a pioneering achievement for a vitamin or provitamin structure, for which he later received a Nobel Prize. bris.ac.ukresearchgate.net Early in the 20th century, observations by Harry Steenbock in 1919 suggested a link between the carotenoids found in colored vegetables and growth-promoting activity, hinting at the concept of provitamins – molecules converted into vitamins by the body. mdpi.combris.ac.uk

Evolution of Research Focus on this compound

Initially, research on this compound primarily focused on its isolation, characterization through light absorption measurements, and the determination of its empirical formula. mdpi.com Following the recognition of its relationship with vitamin A, the focus expanded to its role as a provitamin A source. wikipedia.orgbris.ac.uknih.gov The first total syntheses of this compound were achieved in 1950, leading to its commercial production starting in 1954. bris.ac.uk

Throughout the 1970s and 1980s, research delved into its suitability for use in food and its activity within the body. bris.ac.uk A significant shift occurred in the early 1980s with the suggestion that this compound might play a role in cancer prevention, alongside the discovery of its antioxidant properties. bris.ac.uk This spurred extensive research into its potential health benefits beyond its provitamin A function. juniperpublishers.comtaylor.edu The concept of this compound as an antioxidant, capable of inhibiting radical-initiated peroxidation, became a key area of investigation. fishersci.cataylor.edu

Current Research Landscape and Significance of this compound

The current research landscape on this compound is diverse and continues to evolve. While its role as the most efficient provitamin A carotenoid remains fundamental, significant attention is placed on its other biological activities. nih.gov this compound is recognized for its antioxidant capabilities, protecting cells and tissues against oxidative stress by quenching singlet molecular oxygen and scavenging reactive oxygen species, particularly peroxyl radicals. fishersci.canih.govtandfonline.com However, its direct antioxidant importance in all tissues is still debated, with singlet oxygen quenching likely more significant in light-exposed tissues like the skin. nih.gov

Research also continues into the potential of this compound in preventing certain chronic diseases, including some types of cancer and cardiovascular diseases, although findings from large-scale intervention trials have sometimes been inconsistent, particularly regarding the effects of high-dose supplementation in certain populations like smokers. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com The bioavailability of this compound from food sources and the factors influencing its absorption and metabolism remain active areas of study. mdpi.comjuniperpublishers.comresearchgate.nethogrefe.com This includes investigating the impact of food matrix, processing methods, and host-related factors on its uptake and conversion. researchgate.nethogrefe.com

Furthermore, there is ongoing research into improving the delivery and stability of this compound, including the use of nanotechnology and encapsulation techniques for applications in food, pharmaceuticals, and cosmetics. mdpi.combusinesswire.comresearchgate.net The development of biofortified crops with enhanced this compound content is also a significant area of research aimed at addressing vitamin A deficiency in vulnerable populations. isaaa.org The complexity of this compound's interactions within biological systems and the factors influencing its efficacy continue to drive scientific inquiry. nih.gov

Key Research Findings on this compound

| Research Area | Key Findings | Source |

| Provitamin A Activity | Most efficient provitamin A carotenoid, converted to retinol (B82714) (vitamin A) in the body. wikipedia.orgnih.gov Contributes significantly to vitamin A intake. nih.gov | wikipedia.orgnih.gov |

| Antioxidant Activity | Quenches singlet oxygen and scavenges reactive oxygen species, protecting against oxidative stress. fishersci.canih.govtandfonline.com | fishersci.canih.govtandfonline.com |

| Immunomodulation | Potential to influence immune cell function and contribute to immune homeostasis. tandfonline.commdpi.com Effects observed in animal studies. tandfonline.com | tandfonline.commdpi.com |

| Cancer Research | Observational studies suggest an association between higher intake from food and lower risk of certain cancers. mdpi.comnih.gov Intervention trial results have been inconsistent. frontiersin.orgnih.govmdpi.com | mdpi.comfrontiersin.orgnih.govmdpi.com |

| Cardiovascular Health | Potential cardioprotective effects through anti-inflammatory properties. mdpi.com Observational studies suggest an association with lower risk. mdpi.com | mdpi.com |

| Bioavailability | Highly variable depending on food source, processing, and individual factors. researchgate.nethogrefe.com Absorption from plant sources ranges from 5% to 65%. researchgate.net | researchgate.nethogrefe.com |

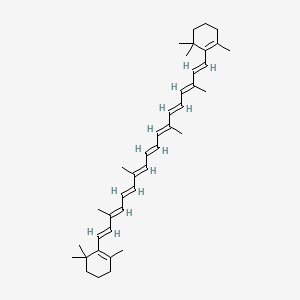

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020253 | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Carotene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.00 at 20 °C/20 °C | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol | |

CAS No. |

7235-40-7 | |

| Record name | β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7235-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta carotene [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta Carotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.,.beta.-Carotene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01YAE03M7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176-184ºC, 183 °C (evacuated tube), 183 °C | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Beta Carotene

Plant Biosynthetic Pathways

In plants, β-carotene biosynthesis primarily takes place within plastids, such as chloroplasts and chromoplasts, via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.orgbioone.orgresearchgate.net This pathway is responsible for generating the C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). bioone.orgnih.gov While plants also possess the mevalonate (B85504) (MVA) pathway in the cytosol, carotenoids are predominantly synthesized from precursors derived from the plastidial MEP pathway. rsc.orgnih.gov

The initial steps of the MEP pathway involve the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgbioone.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). bioone.orgresearchgate.net Subsequent enzymatic steps lead to the formation of IPP and DMAPP. rsc.orgnih.gov

The biosynthesis of the C40 carotenoid backbone begins with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a C20 intermediate derived from IPP and DMAPP, catalyzed by phytoene (B131915) synthase (PSY). rsc.orgnih.gov This reaction yields the colorless C40 compound phytoene. rsc.orgnih.govmdpi.com Phytoene then undergoes a series of desaturation and isomerization reactions to form lycopene (B16060). rsc.orgaocs.org In plants, this involves enzymes like phytoene desaturase (PDS), zeta-carotene (B1237982) desaturase (ZDS), zeta-carotene isomerase (ZISO), and carotenoid isomerase (CRTISO). aocs.org

Lycopene cyclization is a critical branching point in the pathway. aocs.orgfrontiersin.orgfrontiersin.org Lycopene can be cyclized at one or both ends by lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). frontiersin.orgfrontiersin.orgnih.gov To form β-carotene, which has two β-rings, lycopene is cyclized by LCYB at both ends. frontiersin.orgfrontiersin.org The relative activities of LCYB and LCYE determine the proportion of lycopene channeled towards β,β-carotenoids (like β-carotene) and ε,β-carotenoids (like α-carotene). aocs.org

The core carotenoid pathway is largely conserved across plant species, although variations exist, leading to the accumulation of diverse carotenoids in different plant tissues like fruits, flowers, and roots. aocs.orgresearchgate.netnih.gov

Microbial Biosynthetic Pathways

Many microorganisms, including bacteria, fungi, and algae, are capable of synthesizing β-carotene. mdpi.comsci-hub.seresearchgate.net Similar to plants, microbial β-carotene biosynthesis also originates from the isoprenoid precursor pathways: the MEP pathway and the MVA pathway. nih.govsci-hub.seoup.com The distribution of these pathways varies among microorganisms; for instance, bacteria typically utilize the MEP pathway, while fungi and some yeasts employ the MVA pathway. nih.govsci-hub.se

In the MVA pathway, acetyl-CoA is the starting precursor, which is converted to mevalonate through several enzymatic steps involving acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and HMG-CoA reductase (HMGR). nih.govsci-hub.se Mevalonate is then phosphorylated and decarboxylated to yield IPP, which is isomerized to DMAPP. sci-hub.se

The subsequent steps in microbial β-carotene biosynthesis mirror the plant pathway, starting with the condensation of IPP and DMAPP derivatives to form GGPP. rsc.orgsci-hub.se Phytoene synthase (CrtB in bacteria) catalyzes the formation of phytoene from two GGPP molecules. mdpi.comsci-hub.se Phytoene desaturase (CrtI in bacteria) then introduces double bonds into phytoene to produce lycopene. mdpi.comaocs.orgsci-hub.se Finally, lycopene cyclase (CrtY in bacteria) converts lycopene into β-carotene by forming two β-rings. mdpi.comfrontiersin.orgsci-hub.se

Microorganisms known for β-carotene production include Erwinia uredovora, Pantoea agglomerans (bacteria), Blakeslea trispora, Mucor circinelloides (fungi), and Rhodotorula mucilaginosa, Xanthophyllomyces dendrorhous, Yarrowia lipolytica (yeasts). mdpi.comsci-hub.sefrontiersin.org The specific genes and enzymes involved can vary between different microbial species. sci-hub.sefrontiersin.org

Genetic Regulation of Beta-Carotene (B85742) Biosynthesis

The biosynthesis of β-carotene is a tightly regulated process controlled at multiple levels, including transcriptional, post-transcriptional, and enzymatic regulation. Genetic regulation plays a significant role in determining the type and amount of carotenoids accumulated in organisms.

In plants, the expression of genes encoding carotenoid biosynthetic enzymes is regulated during development and in response to environmental stimuli like light. pnas.orgnsfc.gov.cnmdpi.com For example, in tomato fruit ripening, the transcription of genes like Psy (phytoene synthase) and Pds (phytoene desaturase) is often upregulated, while the expression of lycopene cyclase genes might change, leading to the accumulation of specific carotenoids like lycopene or β-carotene. pnas.orgnsfc.gov.cnoup.com Transcription factors, although only a few have been directly linked to regulating specific carotenoid biosynthesis genes, are known to influence the pathway, often in conjunction with developmental processes like fruit ripening. nsfc.gov.cn Light signaling pathways, involving photoreceptors and transcription factors like PIFs and HY5, also play a role in regulating carotenogenesis, particularly the expression of PSY genes. mdpi.com

In microorganisms, genetic regulation can involve operons containing multiple carotenoid biosynthesis genes, allowing for coordinated expression. For instance, in Phycomyces, the genes carRA and carB, encoding enzymes for β-carotene synthesis, are adjacent and divergently transcribed, potentially allowing for joint regulation. pnas.org Environmental factors such as light and chemical stimuli can also influence gene expression and β-carotene accumulation in microorganisms. pnas.org

Biotechnological Approaches for Enhanced this compound Production

Given the increasing demand for natural β-carotene, various biotechnological strategies have been developed to enhance its production. These approaches often involve manipulating the biosynthetic pathways in microorganisms and plants. researchgate.netresearchgate.netnih.gov

Plant In Vitro Cultures and Genetic Engineering

Plant in vitro cultures and genetic engineering offer alternative strategies for β-carotene production, particularly for compounds traditionally extracted from plants. researchgate.netnih.govresearchgate.net Plant in vitro cultures, such as cell cultures and organ cultures, can be used as controlled systems for β-carotene accumulation. researchgate.netresearchgate.net Strategies in this area include optimizing culture conditions, precursor feeding, and elicitation with signaling molecules like jasmonic acid and salicylic (B10762653) acid, which have been shown to enhance β-carotene production in some plant species. researchgate.net

Genetic engineering in plants involves introducing or modifying genes in the carotenoid biosynthetic pathway to increase β-carotene content. researchgate.netekb.egmedcraveonline.com A prominent example is Golden Rice, where genes from maize and a bacterium were introduced to enable the production of β-carotene in the rice endosperm, which naturally lacks carotenoids. medcraveonline.comnih.govresearchgate.net This involved introducing genes such as psy (phytoene synthase) and crtI (bacterial phytoene desaturase). nih.govresearchgate.net Overexpression of lycopene β-cyclase genes has also been explored in crops like pepper to increase β-carotene levels at the expense of lycopene. oup.comekb.eg

Interactive Data Table: Enhanced β-Carotene Production in Plant In Vitro Cultures through Elicitation researchgate.net

| Plant Species & Culture Type | Elicitor | Elicitor Concentration | β-Carotene Content (µg/g FW or µg/L) | Fold Increase vs. Control |

| Lavandula angustifolia shoots | Jasmonic acid | 0.5 mg/L | 22.10 µg/g FW | 5 |

| Lavandula angustifolia shoots | Salicylic acid + active carbon | 1.5 mg/L | 14.50 µg/g FW | 3.3 |

| Rosa damascena cell cultures | Methyl jasmonate (MJ) | 1 µM | >180 µg/L (at 21 days) | >2 |

| Rosa damascena cell cultures | Methyl jasmonate (MJ) | 5 µM | >180 µg/L (at 21 days) | >2 |

| Daucus carota cell cultures | Cyclodextrins | Not specified | >2.5 µg/g DW (at 21 days) | Linear increase |

Note: This table presents data from studies on elicitation in plant in vitro cultures and shows the effect on β-carotene production.

Beta Carotene Metabolism in Biological Systems

Absorption Mechanisms

The absorption of beta-carotene (B85742) primarily occurs in the small intestine, particularly the duodenum. wikipedia.org Due to its highly lipophilic nature, this compound's absorption is intrinsically linked to dietary fat and the formation of mixed micelles. mdpi.comiaea.orgnih.gov

While historically thought to primarily involve passive diffusion, research now strongly suggests the involvement of specific protein transporters in this compound uptake, especially at lower dietary concentrations. cambridge.orghogrefe.commdpi.comnih.gov At higher, pharmacological concentrations, passive diffusion may become the predominant mechanism. hogrefe.commdpi.com

Factors Influencing Bioavailability and Bioaccessibility

The bioavailability and bioaccessibility of this compound are influenced by a multitude of factors, ranging from the food matrix in which it is consumed to host-related physiological conditions. Bioaccessibility refers to the amount of this compound released from the food matrix and available for absorption, while bioavailability is the fraction that is absorbed and utilized or stored by the body. hogrefe.comimrpress.com

Here is a summary of factors influencing this compound bioaccessibility and bioavailability:

| Factor | Influence on Bioaccessibility/Bioavailability | Notes | Source(s) |

| Food Matrix | Significant influence (positive or negative) | Determines release from food structure. | imrpress.comscielo.org.mxredalyc.orgnih.gov |

| Dietary Lipids (Fat) | Positive influence | Essential for micelle formation; stimulates bile secretion. | mdpi.comiaea.orgnih.govredalyc.org |

| Food Processing (Cooking/Processing) | Generally positive | Disrupts cell walls, enhancing release. Excessive heat can cause oxidation. | iaea.orgwur.nl |

| Particle Size of Food | Positive influence | Smaller particles (pureed/finely chopped) improve absorption. | iaea.org |

| Dietary Fiber | Negative influence | Can hinder micelle formation and sequester bile salts. | mdpi.comiaea.orgnih.gov |

| Other Food Compounds (e.g., proteins, minerals) | Variable | Proteins can act as emulsifiers; high mineral amounts can interfere. | hogrefe.commdpi.comimrpress.com |

| Isomeric Form | Influences absorption efficiency | All-trans form generally shows higher cellular uptake. | cambridge.orghogrefe.comimrpress.com |

| Carotenoid Dose | Influences absorption rate | Lower doses may result in higher fractional absorption efficiency. | hogrefe.comredalyc.org |

| Interaction with other Carotenoids | Can lead to competition for absorption | Co-consumption can reduce absorption of other carotenoids. | redalyc.orgresearchgate.net |

| Gastrointestinal Secretions (enzymes, bile salts) | Essential for digestion and micelle formation | Bile salts are crucial for micellization. | hogrefe.commdpi.comimrpress.com |

| Host-Related Factors (e.g., genetics, age, disease) | Significant influence | Genetic variations in transporters and enzymes play a role. | cambridge.orgnih.govimrpress.comdoi.org |

Dietary and Matrix Effects

The food matrix is a critical determinant of this compound bioaccessibility and bioavailability. imrpress.comscielo.org.mxredalyc.orgnih.gov this compound is often sequestered within the chromoplasts of plant cells, and its release requires the physical and chemical disruption of the food matrix during digestion. mdpi.comscielo.org.mxresearchgate.net Processing methods like cooking and mechanical homogenization can break down cell walls, thereby increasing the release and subsequent bioaccessibility of this compound. iaea.orgwur.nl For instance, studies have shown that the apparent absorption of this compound from an "oil diet" was 1.9-fold higher than from a "mixed diet" containing this compound-rich vegetables, consistent with in vivo findings. nih.gov

The presence and type of dietary fat are paramount for efficient this compound absorption. mdpi.comiaea.orgnih.govredalyc.org Fat stimulates the secretion of bile salts, which are essential for the emulsification of lipids and the formation of mixed micelles. mdpi.comiaea.orgnih.gov this compound must be incorporated into these mixed micelles to become soluble in the aqueous environment of the small intestine and diffuse towards the enterocytes for absorption. mdpi.comiaea.orgnih.gov Studies have demonstrated a significant reduction in this compound absorption in the absence or with very low amounts of dietary fat. iaea.org While a minimum threshold of dietary fat (e.g., 3-5 grams per meal) is suggested for optimal absorption, the required amount can vary depending on the food matrix and the specific carotenoid. mdpi.comredalyc.orgwur.nl The type of fatty acid can also influence micelle formation and this compound absorption, with longer-chain fatty acids generally favoring micellization more effectively than medium-chain fatty acids. hogrefe.comnih.gov

Conversely, certain dietary components like fiber can negatively impact this compound bioavailability. mdpi.comiaea.orgnih.gov Fiber may interfere with micelle formation or sequester bile salts, reducing the amount of this compound available for absorption. mdpi.comiaea.org

Isomeric Forms and Absorption

This compound exists in various isomeric forms, primarily as the all-trans isomer, but also in various cis configurations, such as 9-cis and 13-cis this compound. cambridge.orgnews-medical.netresearchgate.net While cis isomers may exhibit higher micellization efficiency than the all-trans form, cellular uptake appears to be higher for the all-trans isomer. cambridge.orghogrefe.com The proportion of these isomers can vary in different food sources and supplements. researchgate.net Some research suggests that the all-trans form may be more suitable for efficient absorption. researchgate.net

Cellular Uptake: Role of Transporter Proteins (e.g., SCARB1)

While passive diffusion contributes to this compound uptake, particularly at higher concentrations, transporter proteins play a significant role, especially at lower, physiological concentrations. cambridge.orghogrefe.commdpi.comnih.gov The scavenger receptor class B type 1 (SCARB1), also known as SR-BI, is a key protein involved in the cellular uptake of this compound into enterocytes (intestinal cells). wikipedia.orgcambridge.orgmdpi.commdpi.comnih.gov SCARB1 is a transmembrane protein that facilitates the uptake of various lipids, including cholesterol and carotenoids, from mixed micelles. mdpi.commdpi.comnih.gov Studies using models inhibiting or overexpressing SCARB1, as well as genetic association studies, have provided strong evidence for its role in this compound absorption. cambridge.orgdoi.orgmdpi.compnas.org Genetic variations (SNPs) in the SCARB1 gene have been correlated with this compound bioavailability. cambridge.orgdoi.org

Another transporter, CD36, has also been suggested to be involved in this compound uptake by enterocytes. cambridge.orgmdpi.com The intestinal transcription factor ISX (intestine specific homeobox) acts as a repressor of SCARB1 and BCO1 gene expression, forming a negative feedback loop that regulates provitamin A uptake when vitamin A levels are sufficient. cambridge.orgdoi.orgmdpi.comnih.gov

Micelle Formation and Incorporation

Micelle formation is an obligatory step for the efficient absorption of this compound. mdpi.comiaea.orgnih.gov During digestion in the small intestine, this compound, along with other lipophilic compounds and the products of fat digestion (such as free fatty acids and monoacylglycerols), is incorporated into mixed micelles. mdpi.comnih.govnih.gov These micelles are nanoscale aggregates formed with the help of bile salts and phospholipids, which are amphipathic molecules. hogrefe.commdpi.comnih.gov The surface-active properties of bile salts are crucial for reducing the size of lipid droplets and facilitating the incorporation of this compound into mixed micelles, making it soluble in the aqueous environment of the intestinal lumen. mdpi.comnih.gov The formation and stability of these micelles are influenced by factors such as the amount and type of dietary fat, the concentration of bile salts, and the presence of other dietary components like fiber. mdpi.comnih.gov Once incorporated into mixed micelles, this compound can diffuse through the unstirred water layer to the surface of the enterocytes for cellular uptake. mdpi.comnih.gov

Bioconversion to Vitamin A and Other Metabolites

This compound is the most abundant and well-characterized provitamin A carotenoid in the human diet, capable of being converted into vitamin A (retinol) in the body. wikipedia.orgnih.govhogrefe.commdpi.comresearchgate.net This bioconversion primarily occurs within the enterocytes of the small intestine, although other tissues like the liver can also contribute. wikipedia.orgcambridge.org

The main enzyme responsible for the symmetrical cleavage of this compound into two molecules of retinal is this compound 15,15'-oxygenase (BCO1), also known as BCMO1 or CMOI. wikipedia.orgnih.govmdpi.commdpi.com This enzyme cleaves the central double bond of the this compound molecule. wikipedia.orgmdpi.commdpi.com The resulting retinal can then be reduced to retinol (B82714) (vitamin A) by retinal reductase, utilizing NADH. youtube.com

Not all absorbed this compound is converted to vitamin A. A significant portion can be absorbed intact and transported in the circulation incorporated into lipoproteins, primarily chylomicrons, and subsequently very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). wikipedia.orgcambridge.orgnih.govresearchgate.net Intact this compound can be stored in various tissues, including adipose tissue and the liver. cambridge.orgdrugbank.com

Another enzyme, this compound 9',10'-dioxygenase (BCO2), is involved in the asymmetric cleavage of this compound and other carotenoids. wikipedia.orgnih.gov This cleavage produces beta-apo-carotenals and beta-ionone. wikipedia.org BCO2 appears to play a role in preventing excessive accumulation of carotenoids. wikipedia.org

The efficiency of this compound bioconversion to vitamin A is highly variable among individuals and is influenced by several factors, including vitamin A status, genetics (particularly polymorphisms in the BCO1 gene), and dietary factors. cambridge.orgnih.govnih.govnih.gov The conversion factor of dietary this compound to retinol is not fixed and has been estimated to range widely in human studies, from approximately 3.6:1 to 28:1 by weight, depending on the food matrix and study design. nih.govnih.govresearchgate.netcambridge.org For a mixed diet, a conversion factor of 12:1 by weight is often cited, while for this compound dissolved in oil, it may be lower, around 2:1 to 4:1. cambridge.org

Beyond vitamin A, this compound can also be metabolized into other bioactive apocarotenoids through enzymatic or non-enzymatic processes. cambridge.orgresearchgate.net These metabolites, such as beta-apo-carotenals and beta-apo-carotenoic acids, may exert biological activities, including modulating gene expression through nuclear hormone receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs). cambridge.orgresearchgate.net The liver plays a central role in the further metabolism, storage, and distribution of this compound and its metabolites. cambridge.org

Here is a table summarizing key enzymes and metabolites involved in this compound bioconversion:

| Compound/Enzyme | Role in Metabolism | Source(s) |

| This compound 15,15'-oxygenase (BCO1) | Symmetrical cleavage of this compound to two molecules of retinal. | wikipedia.orgnih.govmdpi.commdpi.com |

| Retinal Reductase | Reduction of retinal to retinol (Vitamin A). | youtube.com |

| This compound 9',10'-dioxygenase (BCO2) | Asymmetric cleavage of this compound to apocarotenoids (e.g., beta-ionone). | wikipedia.orgnih.gov |

| Retinal | Intermediate product of BCO1 cleavage; converted to retinol. | wikipedia.orgmdpi.comyoutube.com |

| Retinol (Vitamin A) | Primary product of this compound bioconversion; biologically active form. | wikipedia.orghogrefe.comyoutube.com |

| Beta-apo-carotenals | Products of asymmetric cleavage; potential bioactive metabolites. | wikipedia.orgcambridge.org |

| Beta-ionone | Product of asymmetric cleavage. | wikipedia.org |

| Retinoic Acid | Oxidized form of retinol; ligand for nuclear receptors; involved in gene regulation. | cambridge.orgmdpi.commdpi.com |

Symmetric Cleavage by this compound 15,15'-Dioxygenase (BCMO1)

This compound 15,15'-Dioxygenase (BCMO1), also known as this compound 15,15'-Monooxygenase 1, is the primary enzyme responsible for the symmetric cleavage of this compound. This enzyme acts on the central 15,15' double bond of this compound, catalyzing an oxidative cleavage reaction that requires molecular oxygen. mdpi.comwikipedia.org The symmetric cleavage of one molecule of this compound by BCMO1 yields two molecules of all-trans-retinal (B13868). mdpi.comresearchgate.netnih.gov This reaction is a crucial step in the conversion of dietary provitamin A carotenoids into retinoids, which are essential for various physiological functions, including vision, immune function, and cellular differentiation. mdpi.comdnalabs.ca BCMO1 is primarily located in the small intestine and liver in humans. wikipedia.org

Data Table: Symmetric Cleavage by BCMO1

| Substrate | Enzyme | Cleavage Site | Products |

| This compound | BCMO1 | 15,15' | Two molecules of all-trans-Retinal |

The gene encoding BCMO1 is known as BCO1. Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the BCO1 gene can significantly influence the enzyme's expression levels and catalytic activity, leading to interindividual variability in this compound conversion efficiency. cambridge.orgresearchgate.netgeneticlifehacks.comnih.gov

Several common variants in the BCO1 gene have been identified and associated with altered BCMO1 activity and circulating this compound levels. For instance, the SNPs rs12934922 (R267S) and rs7501331 (A379V) are common variants that have been reported to reduce the ability to convert this compound. nih.govnhri.org.tw Studies have shown that individuals carrying certain alleles of these SNPs may have reduced BCMO1 enzyme function, potentially leading to lower production of vitamin A from dietary this compound and higher levels of this compound in the blood. dnalabs.cageneticlifehacks.com Reduced enzymatic activity of BCO1 due to genetic polymorphisms is suggested to contribute to the large interindividual variability observed in this compound absorption and conversion. nih.gov

Data Table: Selected BCO1 Genetic Variants and Reported Effects

| SNP ID | Amino Acid Change | Reported Effect on BCMO1 Activity | Associated Phenotype(s) |

| rs12934922 | R267S | Reduced conversion ability | Higher plasma this compound, lower vitamin A production geneticlifehacks.comnih.gov |

| rs7501331 | A379V | Reduced conversion ability | Higher plasma this compound, lower vitamin A production geneticlifehacks.comnih.gov |

The activity and expression of BCMO1 are subject to various regulatory mechanisms, including dietary factors and retinoid status. Vitamin A deficiency has been shown to induce BCMO1 expression, suggesting a feedback mechanism to enhance vitamin A production when levels are low. researchgate.netnih.gov Conversely, supplementation with vitamin A or its active metabolites, such as all-trans and 9-cis retinoic acid, can dose-dependently reduce BCMO1 expression. researchgate.netnih.gov

A key regulator of intestinal BCMO1 gene activity is the intestine-specific homeobox (ISX) transcription factor. cambridge.orgresearchgate.netcambridge.org ISX is involved in a diet-responsive regulatory network that exerts negative feedback control on intestinal vitamin A uptake and production. researchgate.netnih.gov Retinoic acid can induce the expression of ISX through retinoic acid receptors, further contributing to the regulation of BCMO1. researchgate.net Dietary factors, including the type and amount of fat, can also influence BCMO1 activity. researchgate.net Unsaturated N-3 fatty acids have been shown to enhance BCMO1 activity in rat intestine. researchgate.net

Asymmetric Cleavage by this compound 9',10'-Dioxygenase (BCO2)

In addition to symmetric cleavage, this compound can undergo asymmetric cleavage catalyzed by this compound 9',10'-Dioxygenase (BCO2), also known as this compound 9',10'-Dioxygenase 2 (BCDO2). mdpi.comresearchgate.netnih.gov Unlike BCMO1, which is primarily involved in provitamin A conversion, BCO2 has a broader substrate specificity and can cleave various carotenoids, including this compound and xanthophylls. nih.govfrontiersin.orguniprot.org BCO2 acts on the 9',10' double bond of this compound, resulting in the formation of apocarotenoids, specifically beta-apo-10'-carotenal and beta-ionone. mdpi.comresearchgate.netfrontiersin.org BCO2 is located in the inner mitochondrial membrane, in contrast to the cytoplasmic localization of BCMO1. nih.gov

Data Table: Asymmetric Cleavage by BCO2

| Substrate | Enzyme | Cleavage Site | Products |

| This compound | BCO2 | 9',10' | Beta-apo-10'-carotenal, Beta-ionone mdpi.comresearchgate.netfrontiersin.org |

The asymmetric cleavage of this compound and other carotenoids by BCO2 generates a diverse range of apocarotenoids. researchgate.netannualreviews.org These apocarotenoids are carotenoid cleavage products that are shorter than the parent carotenoid molecule. mdpi.com While some apocarotenals, such as beta-apo-10'-carotenal, can potentially be further cleaved by BCMO1 to produce retinaldehyde and downstream retinoids, the biological functions of many apocarotenoids remain under investigation. mdpi.comresearchgate.netfrontiersin.org

Apocarotenoids are structural analogs of naturally occurring retinoids and have emerged as molecules that can modulate retinoid metabolism and signaling. annualreviews.orgmdpi.com They can interact with nuclear receptors, including retinoid receptors, potentially influencing gene expression and cellular processes. annualreviews.orgmdpi.comohiolink.edu

Beta-apo-13-carotenone (B1663481), an 18-carbon apocarotenoid, is one of the eccentric cleavage products of this compound. mdpi.commedchemexpress.com Research has shown that beta-apo-13-carotenone can bind with high affinity to purified retinoid receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). annualreviews.orgmdpi.comohiolink.eduresearchgate.net

Studies have demonstrated that beta-apo-13-carotenone can function as an antagonist of retinoid receptors. annualreviews.orgmdpi.comohiolink.edumedchemexpress.com It has been shown to antagonize the activation of RXRα by 9-cis-retinoic acid and the transactivation of RAR isoforms induced by all-trans-retinoic acid. mdpi.comohiolink.edumedchemexpress.comresearchgate.net Competitive radioligand binding assays indicate that beta-apo-13-carotenone can directly compete with retinoic acid for binding to the ligand-binding site of RARs. mdpi.comohiolink.eduresearchgate.net Molecular modeling studies support the interaction of beta-apo-13-carotenone with the ligand-binding site of retinoid receptors. mdpi.comohiolink.edu These findings suggest that beta-apo-13-carotenone and other apocarotenoids may act as naturally occurring modulators of retinoid signaling. ohiolink.edu

Data Table: Beta-apo-13-carotenone Binding to Retinoid Receptors

| Apocarotenoid | Receptor | Binding Affinity (nM) | Reported Activity |

| Beta-apo-13-carotenone | RARα | 3–5 | Antagonist |

| Beta-apo-13-carotenone | RARβ | 3–5 | Antagonist |

| Beta-apo-13-carotenone | RARγ | 3–5 | Antagonist |

| Beta-apo-13-carotenone | RXRα | 7–8 | Antagonist |

Note: Binding affinities are approximate and can vary depending on the experimental conditions.

Apocarotenoid Formation and Biological Activity

Downstream Metabolism of Retinoids

The all-trans-retinal produced by the symmetric cleavage of this compound by BCMO1 is a central intermediate in retinoid metabolism. researchgate.net Retinal can be further metabolized through two primary pathways: reduction to retinol or oxidation to retinoic acid. researchgate.net

The reduction of all-trans-retinal to all-trans-retinol is catalyzed by enzymes belonging to the alcohol dehydrogenase (ADH) and retinol dehydrogenase (RDH) families. researchgate.net Retinol is the storage form of vitamin A and can be esterified to form retinyl esters, primarily by the enzyme lecithin:retinol acyltransferase (LRAT). researchgate.net

The oxidation of all-trans-retinal to all-trans-retinoic acid is an irreversible step catalyzed by retinaldehyde dehydrogenases (RALDH), also known as aldehyde dehydrogenase 1 (ALDH1) family enzymes. researchgate.net Retinoic acid is the biologically active form of vitamin A that functions as a ligand for nuclear receptors (RARs and RXRs) and regulates the transcription of numerous genes, influencing processes such as cell growth, differentiation, and immune response. researchgate.netdnalabs.cawikipedia.org Retinoic acid can be further metabolized into more polar, often transcriptionally inactive, compounds by enzymes such as those in the cytochrome P450 (CYP) 26 family. researchgate.net

The downstream metabolism of retinoids ensures the proper balance and utilization of vitamin A for various physiological needs.

Data Table: Downstream Metabolism of Retinoids

| Precursor | Enzyme(s) | Product(s) | Notes |

| all-trans-Retinal | ADH, RDH | all-trans-Retinol | Storage form of Vitamin A |

| all-trans-Retinol | LRAT | Retinyl Esters | Storage form of Vitamin A |

| all-trans-Retinal | RALDH (ALDH1 family) | all-trans-Retinoic Acid | Biologically active form, gene regulation |

| all-trans-Retinoic Acid | CYP26 family enzymes | Polar metabolites | Generally transcriptionally inactive |

Distribution and Storage in Tissues

Upon absorption, this compound is incorporated into lipid-containing micelles and subsequently into chylomicrons within the intestinal enterocytes wikipedia.org. These chylomicrons transport this compound through the lymphatic system into the bloodstream wikipedia.org. In the circulation, this compound is primarily associated with lipoproteins, including chylomicrons and low-density lipoproteins (LDL) wikipedia.orgcambridge.orgmdpi.com.

The uptake of this compound by various tissues is a crucial step in its utilization and storage. This process is mediated by specific transporter proteins. The scavenger receptor class B, type I (SR-BI) is a key protein involved in the cellular uptake of this compound by enterocytes and retinal pigment epithelium (RPE) cells wikipedia.orgmdpi.commdpi.com. Evidence also suggests that the LDL receptor (LDLr) contributes to this compound uptake, particularly in the maternal liver mdpi.com. Human tissues exhibit varying levels of SCARB1 expression, which influences their this compound content wikipedia.org.

This compound can be stored in tissues either as the intact molecule or after being cleaved into retinoids cambridge.orgmdpi.commdpi.com. The liver serves as a major organ for this compound storage, with a significant portion accumulated in hepatic stellate cells cambridge.orgmdpi.comcambridge.org. Adipose tissue is another important storage site, where absorbed this compound can be stored unchanged due to its lipophilic nature drugbank.comhogrefe.com. Other tissues that accumulate this compound include the kidney, skin, lung, adrenal gland, testes, and mammary gland mdpi.com. This compound has also been detected in the placenta, yolk sac, and embryo mdpi.com.

Studies have quantified the this compound content in various human tissues (expressed in nanograms per gram of wet weight) wikipedia.org.

| Tissue | This compound Content (ng/g wet weight) |

| Liver | 479 |

| Lung | 226 |

| Prostate | 163 |

| Skin | 26 |

Research in rats indicates that intact this compound is stored in all liver subcellular fractions, with the highest concentrations observed in plasma membranes imrpress.com.

Excretion Pathways

The elimination of this compound and its metabolites from the body occurs primarily through excretion in feces and urine drugbank.com. Unabsorbed dietary this compound is directly excreted in the feces drugbank.com. The amount of fecal excretion of this compound can be influenced by dietary factors, such as the consumption of dietary fiber, which may increase the excretion of fats and other fat-soluble compounds like this compound drugbank.com.

Metabolites of this compound, particularly retinoids, undergo further processing before excretion. Bile excretion plays a role in eliminating this compound metabolites, which can occur following single or multiple oxidation steps at various positions on the molecule, followed by glucuronidation cambridge.orgcambridge.org. Major carotenoid metabolites can be further oxidized and excreted via phase 2 metabolism pathways cambridge.orgcambridge.orglih.lunih.govresearchgate.net. These metabolic processes can yield water-soluble excretion products, such as retinyl-, retinoic acid (retinoyl), and oxo-retinoic acid glucuronides, which have been detected in serum, feces, and urine researchgate.net.

Mechanisms of Action of Beta Carotene

Antioxidant Mechanisms

Beta-carotene (B85742) is widely recognized for its antioxidant properties, which allow it to neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage. This protective action is carried out through several distinct but interrelated mechanisms.

This compound is an effective scavenger of various free radicals. nih.govportlandpress.com Its unique molecular structure, characterized by a long chain of conjugated double bonds, enables it to delocalize the energy of unpaired electrons, thus neutralizing the reactivity of free radicals. drugbank.com Research has shown that this compound can rapidly scavenge nitrogen dioxide (NO₂•), thiyl (RS•), and sulfonyl (RSO₂•) radicals, which are known to initiate the damaging chain reaction of lipid peroxidation. nih.gov

The mechanism of scavenging can differ depending on the specific radical. For instance, the interaction with nitrogen dioxide involves an electron transfer to form a this compound radical-cation. nih.gov In contrast, the scavenging of thiyl radicals occurs through radical addition, creating an adduct-radical. nih.gov The reactivity of this compound with peroxyl radicals is notably lower than that of alpha-tocopherol (B171835) (a form of Vitamin E); however, it is more effective at scavenging lipophilic radicals within cellular membranes. nih.gov

| Radical Species | Scavenging Mechanism |

| Nitrogen Dioxide (NO₂•) | Electron Transfer |

| Thiyl (RS•) | Radical Addition |

| Sulfonyl (RSO₂•) | Electron Abstraction & Radical Addition |

| Peroxyl Radicals (ROO•) | Radical Addition |

This table summarizes the mechanisms by which this compound scavenges different types of free radicals.

Singlet oxygen (¹O₂) is a highly reactive and damaging form of oxygen that can be generated in biological systems, particularly through photosensitized processes. acs.orgfao.org this compound is known to be an exceptionally efficient quencher of singlet oxygen in laboratory settings (in vitro). fao.orgnih.govmdpi.com This process involves the physical transfer of energy from the excited singlet oxygen molecule to the this compound molecule, returning the oxygen to its less reactive ground state without the this compound being chemically altered. mdpi.com This quenching ability is a key aspect of its role in protecting against photo-induced tissue damage. researchgate.netnih.gov However, some research suggests that the efficiency of singlet oxygen quenching by this compound within mammalian cells (in vivo) may not be as significant as once thought, indicating that its other antioxidant mechanisms might be more prominent in a biological context. acs.org

Lipid peroxidation is a destructive chain reaction initiated by free radicals that damages cellular membranes, lipoproteins, and other lipid-containing structures. This compound can inhibit lipid peroxidation by scavenging the lipid peroxyl radicals that propagate this chain reaction. nih.govnih.gov Studies have demonstrated that this compound can suppress the oxidation of lipids in various model systems, including soybean phosphatidylcholine liposomal membranes. nih.gov

Interestingly, the antioxidant activity of this compound in preventing lipid peroxidation is dependent on the partial pressure of oxygen. researchgate.net It exhibits greater antioxidant efficacy at lower oxygen concentrations, which are typical of most physiological tissues. researchgate.net In some instances, this compound and alpha-tocopherol can act synergistically to inhibit lipid peroxidation in biological membranes, offering greater protection than the sum of their individual effects. nih.gov

Modulation of Gene Expression and Signaling Pathways

In addition to its antioxidant functions, this compound can influence cellular processes by modulating the expression of specific genes and interfering with key signaling pathways, particularly those involved in inflammation.

Chronic inflammation is a key factor in the development of many diseases. This compound has demonstrated anti-inflammatory effects by modulating critical inflammatory pathways. A central player in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net When activated, NF-κB orchestrates the transcription of numerous pro-inflammatory genes.

Research has shown that this compound can suppress the activation of NF-κB. nih.govresearchgate.net This inhibitory action, in turn, leads to a significant reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Studies in macrophage cell lines have revealed that this compound can attenuate the inflammatory response induced by lipopolysaccharides (LPS) by inhibiting not only the NF-κB pathway but also other signaling cascades such as the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the c-Jun N-terminal kinase/p38 mitogen-activated protein kinase (JNK/p38 MAPK) pathways. nih.gov

| Signaling Pathway | Effect of this compound | Downstream Effect |

| NF-κB | Inhibition of activation | Decreased expression of TNF-α, IL-6, and other pro-inflammatory mediators |

| JAK2/STAT3 | Attenuation of activation | Reduced inflammatory response |

| JNK/p38 MAPK | Attenuation of activation | Reduced inflammatory response |

This table illustrates the impact of this compound on key inflammatory signaling pathways and the subsequent effects on inflammatory mediators.

Impact on Cell Cycle and Proliferation

This compound plays a significant role in the regulation of the cell cycle and cellular proliferation, demonstrating an ability to inhibit the growth of various cancer cell lines. iiarjournals.org Its mechanisms of action are multifaceted, involving the modulation of key regulatory proteins that govern cell cycle progression. mdpi.com

Research has shown that this compound can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. For instance, in human colon adenocarcinoma cell lines, this compound has been observed to cause cell cycle arrest and apoptosis. iiarjournals.org This effect is partly attributed to the reduction of cyclin A, a crucial regulator of cell cycle progression. iiarjournals.org In human breast adenocarcinoma cells, this compound has been shown to promote cell cycle arrest, leading to a decrease in cell viability. iiarjournals.org Specifically, in MDA-MB-231 breast cancer cells, treatment with this compound resulted in an accumulation of cells in the G2/M phase, which was accompanied by a decrease in the G0/G1 phase population. iiarjournals.orgiiarjournals.org Conversely, in MDA-MB-235 cells, this compound induced cell cycle arrest in the G0/G1 phase after 96 hours of treatment. iiarjournals.orgiiarjournals.org

Furthermore, this compound has been found to influence the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.gov In undifferentiated HL-60 leukemia cells, this compound treatment led to an increase in the expression of p21 and p27, which are known to halt cell cycle progression. nih.gov The antiproliferative effects of this compound are not limited to cancer cells. In normal human fibroblasts, this compound has been shown to induce a reversible cell cycle delay in the G1 phase. oup.com

The impact of this compound on cell proliferation is also linked to its pro-oxidant and antioxidant properties, which can vary depending on its concentration and the cellular environment. nih.gov At high concentrations or in the presence of oxidative stress, this compound can act as a pro-oxidant, leading to increased intracellular reactive oxygen species (ROS) production, which in turn can trigger cell cycle arrest and apoptosis. nih.govnih.gov

Table 1: Effects of this compound on Cell Cycle and Proliferation in Different Cell Lines

| Cell Line | Effect | Key Molecular Changes |

|---|---|---|

| Human Colon Adenocarcinoma | Induces cell cycle arrest and apoptosis. iiarjournals.org | Reduction in cyclin A. iiarjournals.org |

| MCF-7 (Breast Cancer) | Reduction in the percentage of cells in the G2/M phase. iiarjournals.orgiiarjournals.org | Not specified. |

| MDA-MB-231 (Breast Cancer) | Increase in cells retained in the G2/M phase. iiarjournals.orgiiarjournals.org | Decrease in cells in the G0/G1 phase. iiarjournals.orgiiarjournals.org |

| MDA-MB-235 (Breast Cancer) | Cell cycle arrest with an increased number of cells in the G0/G1 phase. iiarjournals.orgiiarjournals.org | Not specified. |

| HL-60 (Leukemia) | Modified cell cycle progression and induced apoptosis. nih.gov | Decreased cyclin A and Bcl-2 expression; increased p21 and p27 expression. nih.gov |

| Normal Human Fibroblasts | Reversible cell cycle delay in the G1 phase. oup.com | Not specified. |

Nuclear Receptor Signaling (e.g., PPARγ, RAR, RXR)

This compound's influence on cellular processes extends to the modulation of nuclear receptor signaling pathways, which are critical for gene expression regulation. While this compound itself does not directly bind to these receptors, its metabolic conversion to retinoids, such as all-trans-retinoic acid (ATRA), is a key mechanism through which it exerts its effects. icm.edu.plmdpi.com

The biological activities of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). icm.edu.pl ATRA, a derivative of this compound, is a ligand for RARs. mdpi.com Upon binding, the RAR forms a heterodimer with an RXR, and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. mdpi.com

Studies have demonstrated that this compound can influence gene expression through this pathway. For example, in C2C12 myotubes, this compound treatment was found to increase the expression of the Sost gene, which encodes the protein sclerostin. mdpi.com This effect was dependent on the conversion of this compound to a retinoid, as it was abolished when the enzyme responsible for this conversion, this compound 15,15′-monooxygenase 1 (BCMO1), was inhibited. mdpi.com

Furthermore, research on murine macrophages has shown that this compound can enhance the production of matrix metalloproteinase-9 (MMP-9) through the activation of both RARα and RARβ. nih.gov This was supported by the finding that this compound enhanced RARE-mediated luciferase activity. nih.gov

In addition to the RAR/RXR pathway, some research suggests a potential link between this compound and the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway. In myeloid leukemia cells, the inhibitory effects of this compound on cell proliferation and viability have been associated with the involvement of the PPARγ pathway. mdpi.com

It is also worth noting that certain eccentric cleavage products of this compound, such as β-apo-13-carotenone, can act as antagonists of retinoic acid receptors, competing with retinoic acid for binding and thereby inhibiting retinoid signaling. researchgate.net

Modulation of Oxidative Stress Response Genes

This compound is known for its antioxidant properties and its ability to modulate the expression of genes involved in the cellular response to oxidative stress. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govyoutube.com

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. youtube.com Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govyoutube.com In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. youtube.com

Studies have shown that this compound can activate this protective pathway. In a model of traumatic brain injury, administration of this compound led to increased nuclear accumulation of Nrf2 and a corresponding decrease in Keap1 expression. nih.gov This activation of the Nrf2 pathway resulted in the increased expression of downstream target genes, such as quinone oxidoreductase 1 (NQO1), which plays a role in detoxifying reactive oxygen species. nih.gov Immunofluorescence staining and Western blot analysis have confirmed the increased nuclear localization of Nrf2 following this compound treatment. researchgate.net

The modulation of the Nrf2/ARE pathway by this compound is considered a significant mechanism for its neuroprotective and antioxidant effects. nih.gov Furthermore, the activation of the Nrf2/ARE signaling pathway has been identified as a mechanistic route for the anti-cancer effects of other carotenoids, suggesting a common mechanism for this class of compounds. researchgate.net

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties, influencing various aspects of the immune system to enhance its function and maintain homeostasis. nih.govnih.govmdpi.com These effects are believed to be largely independent of its provitamin A activity. nih.gov

Anti-inflammatory Properties

This compound possesses notable anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. frontiersin.orgnih.govnih.gov

One of the primary mechanisms of this compound's anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. frontiersin.orgnih.gov By blocking the activation and nuclear translocation of the NF-κB p65 subunit, this compound can decrease the transcription of genes encoding pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov

Studies have shown that this compound can effectively reduce lipopolysaccharide (LPS)-induced inflammation in colonic epithelial cells by downregulating the expression of Toll-like receptor 4 (TLR4), a key receptor in the inflammatory cascade initiated by LPS. frontiersin.orgnih.gov Furthermore, this compound has been found to suppress the expression of genes for cyclooxygenase-2 (Cox2) and inducible nitric oxide synthase (Nos2), both of which are involved in the inflammatory response. iiarjournals.org

The anti-inflammatory effects of this compound are also linked to its antioxidant capacity, as it can scavenge reactive oxygen species (ROS) that contribute to inflammation. iiarjournals.orgwebmd.com Some research also suggests that this compound can up-regulate the expression of heme oxygenase-1 (Hmox1), a gene with anti-inflammatory properties. iiarjournals.org

Priming of Innate Immune System

This compound plays a crucial role in modulating the host's innate immune response. Its actions are not limited to its function as a precursor to vitamin A; the molecule itself possesses immunomodulatory properties. arizona.edu Research indicates that this compound can enhance cell-mediated immune responses, particularly in elderly populations. nih.gov The compound has been shown to regulate nonspecific cellular host defense mechanisms. For instance, studies in cattle have demonstrated that neutrophils from animals fed this compound exhibited a higher bacterial killing ability. oup.com This enhanced function is partly attributed to increased myeloperoxidase activity within the neutrophils. oup.com

Furthermore, dietary this compound has been observed to stimulate the phagocytic and bacterial killing capabilities of neutrophils in dairy cows during periods of stress. oup.com In humans, supplementation with this compound has been linked to an increase in the activity of Natural Killer (NK) cells, which are critical components of the innate immune system responsible for targeting and destroying virally infected and cancerous cells. arizona.edumdpi.com These effects suggest that this compound helps to prepare or "prime" the innate immune system, ensuring that its cellular components are in an optimal state to respond effectively to pathogens and other threats. oup.commdpi.com This priming action is a key aspect of its role in maintaining immune homeostasis.

Table 1: Research Findings on this compound's Effect on Innate Immune Cells

| Immune Cell Type | Observed Effect of this compound | Study Context |

| Neutrophils | Increased phagocytic and bacterial killing ability. oup.com | Dairy cows during stressful periods. oup.com |

| Natural Killer (NK) Cells | Significantly improved function and lytic activity. mdpi.com | Elderly human subjects. mdpi.com |

| Monocytes/Macrophages | Can enhance expression of inflammation-related genes. nih.gov | In vitro studies on human macrophage-like cells. nih.gov |

| Lymphocytes | Increased proliferation after supplementation period. mdpi.com | Human subjects consuming carrot juice. mdpi.com |

Mechanisms Related to Vision

This compound is fundamentally linked to the biology of vision, primarily through its role as the metabolic precursor to vitamin A. shengshibio.comnih.gov However, its contributions to ocular health also encompass direct protective mechanisms against light-induced damage and oxidative stress. nih.govresearchgate.net The chemical properties of carotenoids, including this compound, equip them to perform critical functions within the complex environment of the eye. nih.gov

Photoprotection and Blue Light Absorption

Carotenoids are characterized by a system of conjugated double bonds in their chemical structure. researchgate.net This feature is responsible for their ability to absorb light, particularly in the blue light portion of the visible spectrum (400–500 nm). nih.govresearchgate.net By absorbing this high-energy light, carotenoids act as a natural filter, protecting sensitive ocular tissues like the retina and lens from potential photochemical damage. nih.govresearchgate.netresearchgate.net This filtration reduces the amount of damaging blue light that reaches the photoreceptor cells. researchgate.net

While the macular pigment in the human eye is predominantly composed of other carotenoids like lutein (B1675518) and zeaxanthin (B1683548), the principle of photoprotection is a shared characteristic among this class of molecules. nih.gov Studies comparing the filter efficacy of various carotenoids have shown that they effectively shield against blue light, thereby reducing chromatic aberration and potentially enhancing visual acuity. researchgate.net This absorption of harmful light wavelengths is a primary, direct mechanism by which carotenoids contribute to maintaining retinal integrity. tandfonline.com

Table 2: Blue Light Filtering Efficacy of Select Carotenoids

| Carotenoid | Relative Blue Light Filter Efficacy | Absorption Peak (Approximate) |

| Lutein | Highest | ~460 nm researchgate.net |

| Zeaxanthin | High | ~460 nm researchgate.net |

| This compound | Moderate | Not specified in macular tissue |

| Lycopene (B16060) | Lower | Not specified in macular tissue |

Source: Based on comparative studies in liposome models. researchgate.net

Protection against Oxidative Stress in Ocular Tissues

The eye, particularly the retina, is a site of high metabolic activity and is constantly exposed to light and oxygen, making it highly susceptible to oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. ijooo.org This process can lead to cellular damage, including lipid peroxidation and modification of proteins and DNA, contributing to the pathophysiology of various ocular diseases. nih.govijooo.org

This compound is a potent antioxidant that plays a crucial role in defending ocular tissues against oxidative damage. shengshibio.com Its mechanism of action involves quenching free radicals and scavenging reactive oxygen species, thereby neutralizing their harmful effects. nih.govresearchgate.net By interrupting the oxidative cascade, this compound helps protect the delicate structures of the retina and lens. shengshibio.com This antioxidant capacity is vital for preventing the initiation and progression of conditions linked to oxidative stress. nih.govijooo.org

Role in Rhodopsin Formation

The most well-established role of this compound in vision is its function as a provitamin A. researchgate.net The visual cycle, the process by which light is converted into a neural signal, is entirely dependent on a form of vitamin A called retinal. youtube.com